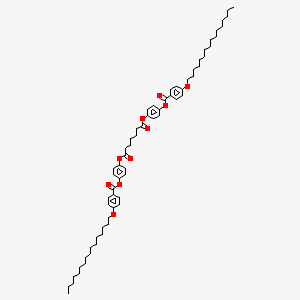

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate

Description

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is a complex ester derivative featuring two aromatic rings connected via a heptanedioate bridge. Each aromatic ring is substituted with a hexadecyloxy (C₁₆) chain through a benzoyloxy group.

Properties

CAS No. |

765954-18-5 |

|---|---|

Molecular Formula |

C65H92O10 |

Molecular Weight |

1033.4 g/mol |

IUPAC Name |

bis[4-(4-hexadecoxybenzoyl)oxyphenyl] heptanedioate |

InChI |

InChI=1S/C65H92O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-52-70-56-40-36-54(37-41-56)64(68)74-60-48-44-58(45-49-60)72-62(66)34-30-29-31-35-63(67)73-59-46-50-61(51-47-59)75-65(69)55-38-42-57(43-39-55)71-53-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-51H,3-35,52-53H2,1-2H3 |

InChI Key |

ZJUTYBMSBOQUIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-(hexadecyloxy)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of lipid membranes and their interactions with proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. This integration can influence the fluidity and permeability of the membrane, impacting various cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s ester-based architecture contrasts with amide- or urea-linked analogs reported in . For instance:

- Compound 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) contains a benzamide core with a thioureido group, offering hydrogen-bonding capacity absent in the target ester.

- Compound 14b (1-(2-Chloroethyl)-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea) includes a chloroethyl urea moiety, which may enhance polarity compared to the target’s long alkyl chains.

Hypothetical Property Comparison

The table below extrapolates properties based on structural features from and :

Key Observations

- Lipophilicity: The target’s hexadecyloxy chain likely surpasses the hydrophobicity of ethyl/chloroethyl groups in 8a or 14b, aligning with applications requiring nonpolar environments.

- Synthetic Complexity : Longer alkyl chains (C₁₆ vs. C₂) may reduce reaction efficiency due to steric hindrance, contrasting with the moderate yields of smaller analogs.

- Stability : Ester linkages in the target may hydrolyze more readily under acidic/basic conditions compared to urea or amide bonds in compounds.

Biological Activity

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is a complex organic compound with the molecular formula . This compound is notable for its unique structural characteristics, which include long hexadecyloxy chains that impart distinct physical and chemical properties. Its potential applications span various fields, including chemistry, biology, and medicine.

Synthesis Methods

The synthesis of this compound typically involves esterification reactions. A common method includes the reaction of hexadecyloxybenzoic acid with heptanedioyl chloride in the presence of a base, such as pyridine, under reflux conditions to ensure complete esterification.

- Molecular Weight : 1019.4 g/mol

- CAS Number : 765954-17-4

- Structural Formula : The compound features two phenolic units connected through a heptanedioate linker, with hexadecyloxy groups enhancing its hydrophobicity.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and biomolecules. The long alkyl chains facilitate hydrophobic interactions, influencing membrane fluidity and potentially modulating the activity of membrane-bound proteins.

Case Studies and Research Findings

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate | C57H76O10 | Moderate anticancer activity |

| 4-(Decanoyloxy)benzoic acid | C15H24O3 | Antimicrobial properties |

| 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid | C19H30O5 | Membrane interaction studies |

Applications in Research

The compound's unique properties make it suitable for various applications:

- Organic Synthesis : Used as a reagent in organic reactions due to its reactivity.

- Polymer Chemistry : Investigated for its potential in creating specialty polymers.

- Drug Delivery Systems : Explored for its ability to encapsulate drugs and enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.